

Spectroscopic Analysis of 2',3'-Dehydrosalannol: A Technical Guide

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Compound of Interest

Compound Name: 2',3'-Dehydrosalannol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2',3'-Dehydrosalannol**, a tetranortriterpenoid of significant interest for its biological activities. Due to the limited availability of specific experimental spectroscopic data for **2',3'-Dehydrosalannol** in the public domain, this document presents its known physicochemical properties. Furthermore, it includes detailed spectroscopic data for the closely related and structurally similar limonoid, salannin, as a valuable reference for researchers. The guide also outlines detailed experimental protocols for the isolation and spectroscopic analysis of such compounds and includes a visual representation of the general experimental workflow.

Introduction

2',3'-Dehydrosalannol is a naturally occurring limonoid compound isolated from *Azadirachta indica* (neem)[1]. It belongs to the class of tetranortriterpenoids, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects[1]. The structural elucidation and quality control of **2',3'-Dehydrosalannol** are heavily reliant on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide aims to provide researchers with a foundational understanding of the spectroscopic properties of this class of compounds.

Physicochemical Properties

While a complete set of experimentally determined spectroscopic data for **2',3'-Dehydrosalannol** is not widely published, its fundamental physicochemical properties have been reported.

Property	Value	Source
Molecular Formula	C ₃₂ H ₄₂ O ₈	[2]
Molecular Weight	554.7 g/mol	[2]
Appearance	White solid (typical for purified limonoids)	Assumed
CAS Number	97411-50-2	[2]
Natural Source	Azadirachta indica (Neem) leaves	[1][3]

Spectroscopic Data (with Salannin as a Reference)

Given the structural similarity and co-occurrence, the spectroscopic data of salannin serves as a crucial reference point for the characterization of **2',3'-Dehydrosalannol**.

Mass Spectrometry (MS)

Mass spectrometry data provides the molecular weight and fragmentation pattern, which is essential for the identification of the compound.

Ion	m/z (expected)
[M+H] ⁺	555.2952
[M+Na] ⁺	577.2771

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The following table lists the characteristic IR absorption bands expected for a compound with the structure of

2',3'-Dehydrosalannol, with reference to salannin and related compounds.

Wavenumber (cm ⁻¹)	Functional Group
~3400	O-H (Alcohol)
~2950	C-H (Aliphatic)
~1740	C=O (Ester)
~1710	C=O (Ketone)
~1670	C=C (Alkene)
~1250	C-O (Ester)
~875	Furan Ring

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. The following is a representative ¹H NMR data table for salannin (in CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.38	t	1.7	H-23
7.25	m	H-21	
6.26	d	1.7	H-22
5.95	s	H-7	
5.51	s	H-1	
5.40	d	3.0	H-3
4.25	d	8.5	H-15
3.65	s	OMe	
2.05	s	OAc	

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following is a representative ¹³C NMR data table for salannin (in CDCl₃).

Chemical Shift (δ) ppm Carbon Type Assignment	:--- :--- :--- :---	203.0 C C-16	
173.5 C C-28	170.0 C OAc (C=O)	167.0 C Tiglate (C=O)	157.0 C C-8
143.0 CH C-23	141.0 CH C-21	126.5 C C-14	125.0 C Tiglate (C=C)
110.0 CH C-22	84.5 CH C-1	76.0 CH C-3	72.0 CH C-7
51.5 CH ₃ OMe	21.0 CH ₃ OAc (CH ₃)		

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of limonoids like **2',3'-Dehydrosalannol** from *Azadirachta indica*.

Isolation and Purification

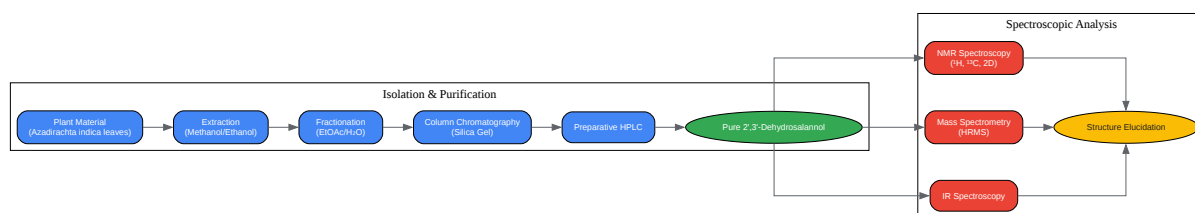
- **Plant Material Preparation:** Fresh leaves of *Azadirachta indica* are collected, washed, and shade-dried. The dried leaves are then pulverized into a coarse powder.
- **Extraction:** The powdered plant material is subjected to extraction with methanol or ethanol using a Soxhlet apparatus or by maceration at room temperature.
- **Solvent Evaporation:** The solvent from the crude extract is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- **Fractionation:** The crude extract is then subjected to solvent-solvent partitioning, typically between ethyl acetate and water, to separate compounds based on polarity. The ethyl acetate fraction is usually enriched with limonoids.
- **Chromatographic Purification:** The enriched fraction is further purified using column chromatography over silica gel with a gradient elution system of n-hexane and ethyl acetate.
- **Final Purification:** Fractions containing the target compound are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
 - Data Acquisition: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - Data Acquisition: Mass spectra are acquired using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- IR Spectroscopy:
 - Sample Preparation: The purified compound is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).
 - Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **2',3'-Dehydrosalannol**.



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- To cite this document: BenchChem. [Spectroscopic Analysis of 2',3'-Dehydrosalannol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15564221#spectroscopic-data-of-2-3-dehydrosalannol-nmr-ms-ir\]](https://www.benchchem.com/product/b15564221#spectroscopic-data-of-2-3-dehydrosalannol-nmr-ms-ir)

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